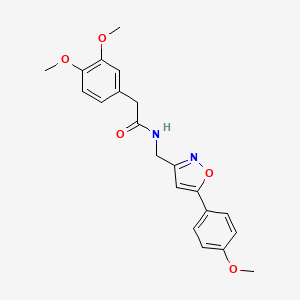

2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and an isoxazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the Methoxyphenyl Groups: This step often involves electrophilic aromatic substitution reactions to introduce the methoxy groups onto the phenyl rings.

Formation of the Acetamide Linkage: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isoxazole ring can be reduced to form an isoxazoline or an open-chain amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) can be used.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of isoxazoline or amine derivatives.

Substitution: Formation of halogenated or methoxylated derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives of isoxazole can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in human immune cells . The specific compound under discussion may similarly modulate immune responses, making it a candidate for treating conditions like rheumatoid arthritis or atopic dermatitis.

Anticancer Potential

The structural motifs present in 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide suggest potential anticancer activity. Isoxazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Antiviral Properties

There is a growing body of evidence supporting the antiviral potential of isoxazole-containing compounds. Research has indicated that certain isoxazole derivatives can inhibit viral replication in vitro against various viruses, including hepatitis C and influenza viruses . The specific compound may exhibit similar antiviral activities, warranting further investigation.

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of related compounds on atopic dermatitis, researchers synthesized a novel isoxazole derivative and assessed its anti-inflammatory effects on immune cells. The results demonstrated significant inhibition of monocyte chemotactic protein-1 secretion, indicating potential therapeutic benefits for inflammatory skin conditions .

Case Study 2: Anticancer Activity

A study focused on the synthesis of various isoxazole derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. The presence of methoxy groups was correlated with increased activity against breast cancer cells, suggesting that the compound could be optimized for greater efficacy in cancer treatment .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and methoxy groups could play a crucial role in binding to these targets and exerting biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide: Lacks the methoxy group on the phenyl ring attached to the isoxazole.

2-(3,4-dimethoxyphenyl)-N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)acetamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both methoxy groups and the isoxazole ring in 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C₁₇H₁₉N₃O₄

- Molecular Weight : 301.337 g/mol

- Density : 1.18 g/cm³

- LogP : 3.543 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the isoxazole moiety plays a crucial role in modulating enzyme activities, particularly those involved in inflammatory and neurodegenerative pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antioxidant Activity

A study investigating the antioxidant capacity of the compound highlighted its ability to scavenge free radicals effectively. The IC50 value for radical scavenging was found to be significantly lower than that of standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro experiments demonstrated that the compound reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

Research conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. The compound exhibited an IC50 value in the micromolar range across different cancer types.

Neuroprotection

In models of oxidative stress-induced neuronal injury, the compound significantly improved cell viability and reduced markers of apoptosis such as cleaved caspase-3 levels, suggesting its potential application in neurodegenerative diseases like Alzheimer's.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-25-17-7-5-15(6-8-17)19-12-16(23-28-19)13-22-21(24)11-14-4-9-18(26-2)20(10-14)27-3/h4-10,12H,11,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFPMQVVCCDEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.